molecular formula C23H21N5O B11318807 2-[7-(3,4-dimethylphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol

2-[7-(3,4-dimethylphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol

Cat. No.: B11318807
M. Wt: 383.4 g/mol
InChI Key: NWUOOYUEJJRIMS-UHFFFAOYSA-N
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Description

2-[7-(3,4-dimethylphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-(3,4-dimethylphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol typically involves multi-step reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a substituted pyrazole, followed by cyclization with a triazole derivative to form the pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, such as anhydrous zinc chloride, and specific reaction conditions like temperature control and solvent selection to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions

2-[7-(3,4-dimethylphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while substitution reactions could introduce new functional groups into the molecule .

Scientific Research Applications

2-[7-(3,4-dimethylphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[7-(3,4-dimethylphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol involves its interaction with molecular targets such as enzymes. For instance, it has been shown to inhibit CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins and disrupting cell cycle progression . This inhibition can lead to apoptosis in cancer cells, making it a promising candidate for cancer therapy .

Properties

Molecular Formula

C23H21N5O

Molecular Weight

383.4 g/mol

IUPAC Name

2-[10-(3,4-dimethylphenyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]phenol

InChI

InChI=1S/C23H21N5O/c1-13-9-10-17(11-14(13)2)28-16(4)15(3)20-22(28)24-12-27-23(20)25-21(26-27)18-7-5-6-8-19(18)29/h5-12,29H,1-4H3

InChI Key

NWUOOYUEJJRIMS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(C3=C2N=CN4C3=NC(=N4)C5=CC=CC=C5O)C)C)C

Origin of Product

United States

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